Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative characterized by a tert-butoxy-2-oxoethyl group at the 1-position and an ethyl ester at the 3-position. The tert-butyl group enhances solubility in organic solvents and steric stability, while the nitro group contributes to reactivity in substitution or reduction reactions .
Properties
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-5-20-11(17)10-8(15(18)19)6-14(13-10)7-9(16)21-12(2,3)4/h6H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXYSQDVPZRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically constructed via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. This step is crucial for establishing the heterocyclic framework before functionalization.
Introduction of the Nitro Group
Nitration of the pyrazole ring can be achieved through electrophilic aromatic substitution using nitrating agents under controlled conditions to ensure substitution at the 4-position. Alternatively, pre-functionalized pyrazole intermediates with nitro groups can be employed.
Installation of the 2-tert-butoxy-2-oxoethyl Group
This group is introduced via alkylation or acylation using tert-butyl esters or related protected acylating agents. The tert-butoxy group serves as a protecting group for the keto functionality, enhancing stability during subsequent reactions.
Detailed Preparation Methods
Stepwise Synthesis Approach
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | Reaction of hydrazine with β-ketoester or equivalent | Formation of ethyl pyrazole-3-carboxylate core |
| 2 | Nitration | Mild nitrating agents (e.g., HNO3/H2SO4) at controlled temperature | Selective nitration at 4-position of pyrazole ring |
| 3 | Alkylation/Acylation | tert-butyl bromoacetate or tert-butyl chloroformate with base (e.g., K2CO3) in aprotic solvent (e.g., DMF) | Introduction of 2-tert-butoxy-2-oxoethyl substituent at N-1 position |
| 4 | Purification | Column chromatography or recrystallization | Isolation of pure Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate |
Reaction Conditions and Catalysts
- Bases such as potassium carbonate or sodium hydride are used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.
- Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are preferred for their ability to dissolve both organic and inorganic reagents and to stabilize intermediates.
- Temperature control is critical, typically ranging from room temperature to 85 °C, to maximize yield and minimize side reactions.
- In some protocols, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may be employed for functionalization steps, using catalysts such as Pd(PPh3)4 and phosphine ligands to improve regioselectivity and efficiency.
Representative Synthetic Route from Literature
A documented synthetic route involves:
- Formation of ethyl 4-nitro-1H-pyrazole-3-carboxylate by reacting ethyl 3-oxopropanoate with hydrazine hydrate followed by nitration.
- N-alkylation of the pyrazole nitrogen with tert-butyl bromoacetate in the presence of potassium carbonate in DMF at 60-80 °C for several hours.
- Purification by silica gel chromatography to afford the target compound with high purity.
Research Findings and Yield Data
| Parameter | Typical Value/Range | Source/Notes |
|---|---|---|
| Reaction temperature | 20–85 °C | Optimal for nitration and alkylation steps |
| Reaction time | 2–24 hours | Depending on step and catalyst presence |
| Yield of pyrazole formation | 70–85% | High yield with controlled conditions |
| Yield of nitration | 60–75% | Requires careful temperature and reagent control |
| Yield of N-alkylation | 65–80% | Base and solvent dependent |
| Overall yield | 40–60% | Multi-step process with purification losses |
Analytical Characterization
- NMR Spectroscopy confirms substitution pattern on the pyrazole ring and integrity of ester and tert-butoxy groups.
- Mass Spectrometry (MS) verifies molecular weight (299.28 g/mol).
- Infrared Spectroscopy (IR) identifies characteristic functional groups such as nitro (NO2) and ester carbonyls.
- Chromatographic Purity assessed by HPLC or TLC.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + β-ketoester, reflux in ethanol | Control stoichiometry and temperature | 70–85 |
| Nitration | HNO3/H2SO4, 0–5 °C, short reaction time | Avoid over-nitration | 60–75 |
| N-alkylation with tert-butyl bromoacetate | K2CO3, DMF, 60–80 °C, 4–12 h | Base strength and solvent choice critical | 65–80 |
| Purification | Silica gel chromatography or recrystallization | Remove side products | — |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group results in a carboxylic acid .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents.
1.1 Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, similar pyrazole derivatives have been tested for their ability to inhibit c-Met kinases, which are often overexpressed in various cancers, leading to enhanced tumor growth and metastasis .
1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies suggest that pyrazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
1.3 Antimicrobial Activity
this compound has shown potential as an antimicrobial agent. Research indicates that compounds with the pyrazole moiety can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
Agrochemical Applications
The unique properties of this compound extend to agrochemicals, particularly as a potential herbicide or pesticide.
2.1 Herbicidal Activity
Studies have indicated that pyrazole-based compounds can be effective in controlling weed populations due to their ability to inhibit specific biosynthetic pathways in plants . The structural characteristics of this compound may enhance its efficacy as a selective herbicide.
2.2 Insecticidal Properties
Research into the insecticidal properties of pyrazoles has demonstrated their effectiveness against various pests. Compounds like this compound could potentially disrupt the physiological processes of target insects, leading to their mortality .
Material Science Applications
In addition to biological applications, this compound may find utility in material science due to its unique chemical structure.
3.1 Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices could enhance the thermal and mechanical properties of materials. This compound could serve as a building block for developing advanced polymeric materials with tailored properties for specific applications .
3.2 Coordination Chemistry
The ability of pyrazoles to form coordination complexes with metals can be exploited in catalysis and sensor technology. This compound may participate in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation processes .
Mechanism of Action
The mechanism of action of Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester and pyrazole moieties can interact with active sites of enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with analogous pyrazole derivatives:
Key Observations :
- Steric and Solubility Effects: The tert-butyl group in the target compound increases molecular weight by ~114 g/mol compared to the unsubstituted Ethyl 4-nitro-1H-pyrazole-3-carboxylate . This group likely improves solubility in non-polar solvents and reduces crystallization tendencies, a property critical for drug formulation.
- Functional Group Diversity : The ethoxyethyl substituent in introduces a flexible ether chain, whereas the hydroxyethyl group in enhances hydrophilicity. The tert-butyl group, in contrast, prioritizes steric protection and metabolic stability .
Crystallographic and Structural Insights
- Crystal Packing: While direct data for the target compound is unavailable, highlights that tert-butyl-substituted compounds (e.g., tert-butyl piperazine derivatives) adopt monoclinic crystal systems (space group P21/c) with significant van der Waals interactions due to bulky groups .
- Bond Lengths and Angles : The nitro group in pyrazoles typically exhibits N–O bond lengths of ~1.22 Å, consistent with resonance stabilization. The tert-butyl group may induce slight distortions in the pyrazole ring geometry .
Biological Activity
Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C13H18N4O5
- Molecular Weight : 306.31 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its diverse biological activities, attached to an ethyl carboxylate group and a tert-butoxy moiety.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
A study conducted on related pyrazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that the incorporation of specific functional groups can enhance their cytotoxic effects .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound may exhibit similar properties by inhibiting pro-inflammatory cytokines and pathways. For instance, studies have shown that certain pyrazoles can reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes . In particular, derivatives with nitro groups have shown enhanced activity against resistant strains of bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitro group at the 4-position of the pyrazole ring significantly contributes to its antitumor and antimicrobial activities. Modifications at other positions can lead to variations in potency and selectivity against specific targets .
Case Studies
Several case studies highlight the effectiveness of pyrazole compounds in clinical settings:
- Anticancer Studies : A series of experiments demonstrated that pyrazole derivatives inhibited tumor growth in xenograft models by targeting specific oncogenic pathways. The modifications similar to those in this compound showed promising results in reducing tumor size and improving survival rates .
- Anti-inflammatory Trials : Clinical trials involving pyrazole derivatives indicated a reduction in symptoms of chronic inflammatory diseases, showcasing their potential as therapeutic agents in conditions like rheumatoid arthritis .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions.
- Step 2 : Nitration at the 4-position using nitric acid/sulfuric acid mixtures.
- Step 3 : Introduction of the 2-tert-butoxy-2-oxoethyl group via alkylation or substitution reactions. For example, tert-butyl bromoacetate could be used in the presence of a base like K₂CO₃.
- Optimization : Reaction temperature (e.g., 0–5°C for nitration to avoid decomposition), solvent polarity (DMF for alkylation), and catalyst choice (e.g., phase-transfer catalysts for heterogeneous reactions) are critical. Evidence from analogous pyrazole derivatives highlights the importance of controlled nitration conditions to minimize byproducts .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : To confirm substituent positions and ester/tert-butoxy groups. For example, the tert-butoxy group appears as a singlet (~1.4 ppm for CH₃) in 1H NMR .
- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups).
- Elemental Analysis : To validate purity by matching experimental vs. calculated C/H/N/O percentages. Discrepancies >0.3% may indicate impurities .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns, especially for the nitro and tert-butoxy groups .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential toxicity of nitro compounds.
- Waste Disposal : Segregate organic waste containing nitro groups and tert-butoxy residues. Collaborate with certified hazardous waste facilities for incineration .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure, and which software tools are recommended for refinement?
Answer:
- SC-XRD : Grow crystals via slow evaporation (e.g., using ethanol/isopropyl alcohol). The tert-butoxy group’s bulkiness may require optimized solvent systems.
- Software :
Advanced: How should researchers address discrepancies between elemental analysis and spectroscopic data?
Answer:
- Re-Analyze Purity : Recrystallize the compound (e.g., cyclohexane/EtOAc mixtures) to remove impurities .
- Hydration/Solvation : Check for solvent inclusion in crystals via TGA or SC-XRD. For example, residual EtOH in the lattice can skew C/H values .
- Complementary Techniques : Use HRMS to confirm molecular mass independently if elemental analysis conflicts with NMR data .
Advanced: What strategies enable efficient conversion of the ester group to carboxamides or other derivatives?
Answer:
- Ammonolysis : Stir the ester with aqueous NH₃ (33%) at room temperature for 48–72 hours. For example, ethyl 4-nitro-pyrazole-3-carboxylate derivatives yield carboxamides with >70% efficiency under these conditions .
- Selective Reactivity : The nitro group’s electron-withdrawing effect activates the ester toward nucleophilic attack, but harsh conditions (e.g., high heat) may degrade the tert-butoxy moiety.
Advanced: What challenges arise in introducing the tert-butoxy-2-oxoethyl group, and how can they be mitigated?
Answer:
- Steric Hindrance : The tert-butyl group may slow alkylation. Use excess alkylating agent (1.5–2 equivalents) and polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Acidic Sensitivity : The tert-butoxy ester is prone to hydrolysis under acidic conditions. Maintain pH >7 during synthesis and avoid protic solvents like water .
Advanced: How does the nitro group influence reactivity in further functionalization (e.g., reduction or substitution)?
Answer:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, but the tert-butoxy group may require protection (e.g., Boc) to prevent cleavage .
- Nucleophilic Substitution : The nitro group’s meta-directing effect can guide electrophilic attacks to the pyrazole’s 5-position. Monitor regioselectivity via LC-MS .
Advanced: What crystallization strategies improve yield and purity of this compound?
Answer:
- Solvent Pairing : Use cyclohexane (non-polar) and ethyl acetate (polar) for gradient recrystallization.
- Seeding : Introduce microcrystals to induce controlled nucleation, especially for sterically hindered derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
